molecular formula C53H71N3O11 B12377020 Hmgb1-IN-2

Hmgb1-IN-2

Cat. No.: B12377020
M. Wt: 926.1 g/mol
InChI Key: OQJOHNIMJZLDIQ-JEDGOUBWSA-N
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Description

Hmgb1-IN-2 is a compound that acts as an inhibitor of the highly conserved nuclear protein high mobility group box 1 (HMGB1). This compound has shown inhibitory activity in RAW264.7 cells, with an IC50 value of 20.2 μM. This compound can reduce the expression of interleukin-1 beta, tumor necrosis factor-alpha, and caspase-1 p20, and inhibit the phosphorylation of nuclear factor kappa B p65, demonstrating anti-apoptotic properties .

Chemical Reactions Analysis

Hmgb1-IN-2 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Hmgb1-IN-2 can be compared with other similar compounds that inhibit HMGB1, such as ethyl pyruvate and glycyrrhizin . These compounds also target HMGB1 and exhibit anti-inflammatory and anti-apoptotic properties. this compound is unique in its specific inhibitory activity and the molecular pathways it affects. Other similar compounds include:

This compound stands out due to its specific inhibition of HMGB1 in RAW264.7 cells and its potential therapeutic applications in various diseases.

Properties

Molecular Formula

C53H71N3O11

Molecular Weight

926.1 g/mol

IUPAC Name

[1-[(2R,5R)-4,5-diacetyloxy-6-methyloxan-2-yl]triazol-4-yl]methyl (2S,4aS,6aR,6aS,6bR,10S,12aS,14bS)-10-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate

InChI

InChI=1S/C53H71N3O11/c1-31-45(66-33(3)58)40(65-32(2)57)27-43(64-31)56-29-35(54-55-56)30-63-47(61)50(7)23-22-49(6)24-25-52(9)37(38(49)28-50)26-39(59)46-51(8)20-19-42(48(4,5)41(51)18-21-53(46,52)10)67-44(60)17-14-34-12-15-36(62-11)16-13-34/h12-17,26,29,31,38,40-43,45-46H,18-25,27-28,30H2,1-11H3/b17-14+/t31?,38-,40?,41?,42+,43-,45-,46-,49-,50+,51+,52-,53-/m1/s1

InChI Key

OQJOHNIMJZLDIQ-JEDGOUBWSA-N

Isomeric SMILES

CC1[C@H](C(C[C@@H](O1)N2C=C(N=N2)COC(=O)[C@]3(CC[C@@]4(CC[C@@]5(C(=CC(=O)[C@H]6[C@]5(CCC7[C@@]6(CC[C@@H](C7(C)C)OC(=O)/C=C/C8=CC=C(C=C8)OC)C)C)[C@H]4C3)C)C)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(CC(O1)N2C=C(N=N2)COC(=O)C3(CCC4(CCC5(C(=CC(=O)C6C5(CCC7C6(CCC(C7(C)C)OC(=O)C=CC8=CC=C(C=C8)OC)C)C)C4C3)C)C)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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